Acetylcholine-D16 bromide

Description

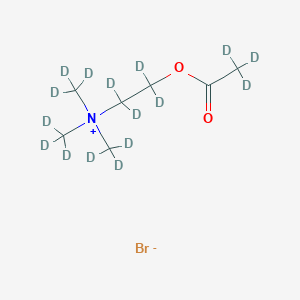

Structure

3D Structure of Parent

Properties

IUPAC Name |

[1,1,2,2-tetradeuterio-2-(2,2,2-trideuterioacetyl)oxyethyl]-tris(trideuteriomethyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHGKSPCAMLJDC-ZHEXTGARSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Indispensable Role of Acetylcholine-D16 Bromide in Advancing Cholinergic Research: A Technical Guide

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of the cholinergic system, the precise and accurate quantification of acetylcholine (ACh) is paramount. This guide provides an in-depth exploration of Acetylcholine-D16 bromide, a deuterated analog of acetylcholine, and its critical applications in modern research. We will delve into the mechanistic underpinnings of its use as an internal standard in mass spectrometry, its utility in metabolic labeling studies, and its potential role in receptor binding assays. This document is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind them, ensuring the integrity and reproducibility of your experimental findings.

The Principle of Isotopic Labeling: Why this compound is a Superior Internal Standard

In the quantitative analysis of endogenous molecules like acetylcholine, particularly in complex biological matrices such as brain microdialysates or cerebrospinal fluid, analytical variability can arise from multiple sources, including sample preparation, instrument response, and matrix effects.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard to correct for this variability.[3]

This compound serves as an ideal internal standard for acetylcholine quantification for several key reasons:

-

Co-elution and Co-ionization: Being chemically identical to the endogenous analyte, this compound co-elutes during chromatographic separation and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source.[3] This ensures that any analytical variability affecting the analyte will equally affect the internal standard, allowing for accurate normalization.

-

Mass Differentiation: The 16 deuterium atoms in this compound provide a significant mass shift (16 Da) from the endogenous acetylcholine. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous detection and quantification without isobaric interference.[3][4]

-

Minimal Isotopic Contribution: The high level of deuteration minimizes the contribution of natural isotopes from the analyte to the signal of the internal standard, and vice versa, leading to improved accuracy at low concentrations.

The use of a deuterated internal standard like this compound is a self-validating system; its consistent behavior relative to the analyte across the analytical workflow provides confidence in the accuracy and precision of the final quantitative results.[2][3]

Quantitative Analysis of Acetylcholine using LC-MS/MS with this compound: A Step-by-Step Workflow

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acetylcholine in biological samples.[1][2] The following protocol outlines a typical workflow for the analysis of acetylcholine in brain microdialysate samples using this compound as an internal standard.

Experimental Workflow Diagram

Caption: Workflow for Acetylcholine Quantification using LC-MS/MS.

Detailed Protocol

1. Reagent and Standard Preparation:

-

Acetylcholine Standard Stock Solution: Prepare a 1 mg/mL stock solution of acetylcholine chloride in a suitable solvent (e.g., methanol or water).

-

This compound Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound.[]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the acetylcholine stock solution to create a calibration curve (e.g., 0.1 to 100 ng/mL). Each working standard should be spiked with a fixed concentration of the this compound internal standard.

-

Mobile Phase: The choice of mobile phase depends on the chromatographic method. For Hydrophilic Interaction Liquid Chromatography (HILIC), a common choice is acetonitrile with an aqueous buffer containing an additive like ammonium formate.[2][6] For reversed-phase chromatography, an ion-pairing agent such as heptafluorobutyric acid may be used.[3]

2. Sample Preparation:

-

Thaw frozen biological samples (e.g., brain microdialysates, CSF) on ice.

-

To a 50 µL aliquot of the sample, add a known amount of the this compound internal standard solution.

-

For protein precipitation, add a threefold volume of ice-cold acetonitrile.

-

Vortex the mixture thoroughly and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.[7]

3. LC-MS/MS Analysis:

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.

-

Chromatographic Separation: HILIC is often preferred for the separation of polar compounds like acetylcholine and choline.[2][6]

-

Mass Spectrometry Detection: The analysis is performed in positive ion mode using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for both acetylcholine and this compound.

| Parameter | Acetylcholine | This compound |

| Precursor Ion (m/z) | 146.1 | 162.2 |

| Product Ion 1 (m/z) | 87.1 | 96.1 |

| Product Ion 2 (m/z) | 58.1 | 64.1 |

| Collision Energy (eV) | Optimized for instrument | Optimized for instrument |

| Dwell Time (ms) | 50-100 | 50-100 |

Table 1: Example Mass Spectrometry Parameters for Acetylcholine and this compound.

4. Data Analysis and Quantification:

-

Integrate the peak areas for the selected transitions of both acetylcholine and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the acetylcholine standards.

-

Determine the concentration of acetylcholine in the unknown samples by interpolating their peak area ratios from the calibration curve.[3]

Applications Beyond Quantification: Metabolic Labeling and Receptor Binding Studies

While its primary use is as an internal standard, the isotopic label of this compound opens doors to other research applications.

Metabolic Labeling

Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics. A similar principle can be applied to study the metabolism of small molecules. By introducing deuterated choline or acetylcholine into cell cultures or in vivo models, researchers can trace the metabolic fate of these molecules.[8][9][10] For instance, deuterated choline can be used to study its incorporation into phospholipids and the dynamics of membrane turnover.[11] While less common for acetylcholine due to its rapid hydrolysis, this compound could theoretically be used in specialized experimental setups to study its short-term metabolic fate.

Signaling Pathway Diagram

Caption: Overview of Cholinergic Neurotransmission.

Receptor Binding Assays

Isotopically labeled ligands are fundamental tools in receptor binding assays to characterize receptor affinity and density. While radiolabeled ligands (e.g., with tritium) have historically been used, stable isotope-labeled compounds can also be employed in competition assays with a labeled tracer.[12][13] In such an assay, this compound could be used as a competitor to a known radiolabeled or fluorescently labeled ligand for nicotinic or muscarinic receptors. The displacement of the labeled ligand by increasing concentrations of this compound would allow for the determination of its binding affinity (Ki). This approach avoids the complications associated with handling radioactive materials.

Method Validation and Quality Control: Ensuring Data Integrity

The development of a robust analytical method requires rigorous validation to ensure its suitability for the intended purpose.[14][15][16] Key validation parameters, as outlined by regulatory bodies like the ICH, include:[17]

-

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The use of this compound as an internal standard is integral to achieving the required levels of accuracy and precision in these validation studies.[2][3]

Conclusion

This compound is an invaluable tool for researchers in the field of neuroscience and drug development. Its primary application as a stable isotope-labeled internal standard in LC-MS/MS assays enables the highly accurate and precise quantification of acetylcholine in complex biological samples. This technical guide has provided a comprehensive overview of the principles, a detailed experimental workflow, and insights into the broader applications of this essential research compound. By adhering to the principles of scientific integrity and rigorous method validation, the use of this compound will continue to facilitate groundbreaking discoveries in our understanding of the cholinergic system and its role in health and disease.

References

-

Quantitative determination of acetylcholine in microdialysis samples using liquid chromatography/atmospheric pressure spray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 2007. [Link]

-

High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 2021. [Link]

-

Sample Preparation and Determination of Acetylcholine in Corneal Epithelium Cells Using Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 2008. [Link]

-

Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS. Analytical Letters, 2008. [Link]

-

Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry. ResearchGate, 2005. [Link]

-

Synthesis of deuterium- or tritium-labeled acetylcholine. Semantic Scholar, 2017. [Link]

-

Simultaneous measurement of endogenous and deuterium-labeled tracer variants of choline and acetylcholine in subpicomole quantities by gas chromatography-mass spectrometry. Analytical Biochemistry, 1973. [Link]

-

Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors. Nature Communications, 2023. [Link]

-

Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 2024. [Link]

-

A metabolic labeling-based chemoproteomic platform unravels the physiological roles of choline metabolites. bioRxiv, 2022. [Link]

-

Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators. ACS Chemical Biology, 2022. [Link]

-

Mapping of the acetylcholine binding site of the nicotinic acetylcholine receptor: ( sup 3 H)nicotine as an agonist photoaffinity label. OSTI.GOV, 1991. [Link]

-

Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators. ResearchGate, 2022. [Link]

-

Altered isotope charge distribution of acetylcholine neurotransmitter and Myasthenia Gravis. Medical Hypotheses, 2016. [Link]

-

Synthesis of Deuterium- or Tritium-Labeled Acetylcholine. Radiochemistry, 2017. [Link]

-

Acetylcholine Receptor (AChR)-binding Antibodies. Labcorp. [Link]

-

Detection of autoantibodies against the acetylcholine receptor, evaluation of commercially available methodologies: fixed Cell-Based Assay, Radioimmunoprecipitation Assay and Enzyme-Linked Immunosorbent Assay. medRxiv, 2023. [Link]

-

Detection of Autoantibodies Against the Acetylcholine Receptor, Evaluation of Commercially Available Methodologies: Fixed Cell-Based Assay, Radioimmunoprecipitation Assay and Enzyme-Linked Immunosorbent Assay. Cureus, 2024. [Link]

-

Different choline supplement metabolism in adults using deuterium labelling. European Journal of Nutrition, 2023. [Link]

-

Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. ResearchGate, 2012. [Link]

-

Acetylcholine Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]

-

APPROCHES OF ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. International Journal of Research in Pharmacy and Chemistry, 2017. [Link]

-

Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate, 2024. [Link]

-

Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist. ACS Chemical Neuroscience, 2018. [Link]

-

Acetylcholine. PubChem, National Institutes of Health. [Link]

-

validate analysis methods: Topics by Science.gov. Science.gov. [Link]

-

Effect of distigmine bromide on the central cholinergic system. European Journal of Pharmacology, 1999. [Link]

-

Synthesis, Storage and Release of Acetylcholine. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition., 1999. [Link]

-

Design, synthesis and evaluation of acetylcholine-antitumor lipid hybrids led to identification of a potential anticancer agent disrupting the CDK4/6-Rb pathway in lung cancer. RSC Publishing, 2021. [Link]

-

Acetylcholinesterase inhibitor, pyridostigmine bromide, reduces skin blood flow in humans. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 1990. [Link]

-

Analytical Method Development, Validation, and Verification: A Comprehensive Review. Journal of Drug and Alcohol Research, 2021. [Link]

-

Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain. Journal of Pharmacology and Experimental Therapeutics, 2000. [Link]

-

Q2(R1) Validation of Analytical Procedures. Semantic Scholar, 2017. [Link]

Sources

- 1. Quantitative determination of acetylcholine in microdialysis samples using liquid chromatography/atmospheric pressure spray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Different choline supplement metabolism in adults using deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Mapping of the acetylcholine binding site of the nicotinic acetylcholine receptor: ( sup 3 H)nicotine as an agonist photoaffinity label (Journal Article) | OSTI.GOV [osti.gov]

- 14. ijrpc.com [ijrpc.com]

- 15. researchgate.net [researchgate.net]

- 16. validate analysis methods: Topics by Science.gov [science.gov]

- 17. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to Acetylcholine-D16 Bromide: Properties, Structure, and Application in Quantitative Bioanalysis

This guide provides a comprehensive technical overview of Acetylcholine-D16 Bromide (ACh-D16), a critical tool for researchers, neuroscientists, and drug development professionals. We will delve into its core chemical properties, structural attributes, and its paramount application as an internal standard for the precise quantification of endogenous acetylcholine (ACh) by isotope dilution mass spectrometry. The methodologies and insights presented herein are grounded in established analytical principles to ensure scientific integrity and experimental success.

Core Physicochemical Properties and Structure

This compound is the fully deuterated stable isotope-labeled analogue of acetylcholine bromide, an essential neurotransmitter in both the central and peripheral nervous systems.[1] Its utility in analytical chemistry stems from its chemical identity to the endogenous compound, differing only in its isotopic composition. This mass difference is the cornerstone of its application, providing a distinct signal in mass spectrometry without altering its chemical behavior during sample preparation and chromatographic separation.

The fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇D₁₆BrNO₂ | [1] |

| Molecular Weight | 242.21 g/mol | [1][2] |

| CAS Number | 347841-43-4 | [2] |

| Unlabeled CAS | 66-23-9 | [2] |

| Appearance | Off-white to crystalline solid | [1] |

| Isotopic Enrichment | ≥99 atom % D | [2] |

| Chemical Purity | ≥98% | [1] |

| Solubility | Slightly soluble in Methanol and Water | [1] |

| Storage | Store at 2-8°C under an inert atmosphere. Long-term storage at -20°C is also recommended.[1] |

Structure and Nomenclature:

The systematic IUPAC name for this compound is [1,1,2,2-tetradeuterio-2-(2,2,2-trideuterioacetyl)oxyethyl]-tris(trideuteriomethyl)azanium;bromide.[1] All 16 hydrogen positions in the acetylcholine molecule are substituted with deuterium.

Sources

A Technical Guide to the Synthesis and Isotopic Enrichment of Acetylcholine-D16 Bromide

Introduction: The Significance of Deuterated Acetylcholine in Modern Research

Acetylcholine, the first neurotransmitter to be identified, remains a cornerstone of neurobiological and pharmacological research.[1][2][3] Its role in synaptic transmission is fundamental to understanding cognitive function, neuromuscular control, and the pathophysiology of numerous disorders, including Alzheimer's disease and Myasthenia Gravis.[1][4] To dissect the intricate dynamics of acetylcholine in biological systems—its synthesis, metabolism, and receptor interactions—researchers increasingly turn to isotopically labeled analogs. Among these, per-deuterated acetylcholine, specifically Acetylcholine-D16 bromide, offers unparalleled advantages.

The substitution of hydrogen with its heavier isotope, deuterium, imparts a significant change in mass without altering the molecule's fundamental chemical properties. This "heavy" labeling makes Acetylcholine-D16 a powerful tool in a variety of applications:

-

Metabolic Studies: Deuteration allows for the precise tracking of acetylcholine's metabolic fate in vivo and in vitro, distinguishing it from endogenous, non-labeled acetylcholine pools.[5][6]

-

Quantitative Analysis: Acetylcholine-D16 serves as an ideal internal standard in mass spectrometry-based quantification methods, such as LC-MS/MS, enabling highly accurate and sensitive measurements of acetylcholine levels in complex biological matrices.[7][8][9]

-

Drug Development: Understanding how novel therapeutics impact acetylcholine turnover is crucial. Deuterated acetylcholine facilitates these investigations by providing a clear analytical window into the neurotransmitter's lifecycle.[10][11][12]

-

Mechanism of Action Studies: The kinetic isotope effect, a consequence of the stronger carbon-deuterium bond, can be exploited to probe enzymatic mechanisms and receptor-ligand interactions.

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic enrichment of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the synthetic pathway, provide detailed experimental protocols, and discuss the analytical techniques essential for verifying the final product's identity and isotopic purity.

Part 1: The Synthetic Pathway - A Dual-Precursor Approach

The synthesis of this compound is most effectively achieved through the strategic assembly of two fully deuterated precursors: Choline-d9 chloride and Acetyl-d7 bromide . This modular approach ensures the highest possible isotopic enrichment in the final product.

Synthesis of the Deuterated Choline Moiety: Choline-d9 Chloride

The journey to Acetylcholine-D16 begins with the synthesis of the deuterated choline backbone. Choline-d9 chloride is a commercially available starting material, but for researchers requiring custom synthesis or a deeper understanding of its origin, the following pathway is illustrative. The synthesis typically involves the exhaustive methylation of ethanolamine with a deuterated methyl source, such as deuterated methyl iodide (CD₃I), in the presence of a base.

Synthesis of the Deuterated Acetyl Moiety: Acetyl-d7 Bromide

The second key precursor is a deuterated acetylating agent. While the search results did not provide a direct synthesis for Acetyl-d7 bromide, a plausible and common method involves the bromination of deuterated acetic acid (Acetic acid-d4) or its anhydride. For the purpose of this guide, we will consider the reaction of deuterated acetic anhydride with bromine.[13]

Part 2: Experimental Protocols

The following protocols are presented as a guide and may require optimization based on available laboratory equipment and specific research needs. All procedures involving hazardous reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[14][15]

Synthesis of this compound

This protocol details the esterification of Choline-d9 chloride with a suitable deuterated acetylating agent. For this guide, we will adapt the general principle of acetylcholine synthesis, which involves the reaction of a choline salt with an acetyl halide.[16]

Materials:

-

A suitable deuterated acetylating agent (e.g., Acetyl-d3 chloride or a custom-synthesized Acetyl-d7 bromide)

-

Anhydrous, aprotic solvent (e.g., acetonitrile or dichloromethane)

-

Inert gas atmosphere (e.g., argon or nitrogen)

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend Choline-d9 chloride in the anhydrous solvent.

-

Reaction: Slowly add the deuterated acetylating agent to the suspension at room temperature with vigorous stirring. The reaction is typically exothermic.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS analysis.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The crude this compound may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product as a white crystalline solid.

Workflow for Purification and Analysis

The following diagram illustrates the general workflow for the purification and subsequent analysis of the synthesized this compound.

Caption: Workflow for the purification and analysis of this compound.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Mass Spectrometry for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are the definitive techniques for determining isotopic enrichment.[19][20]

-

Expected Mass: The monoisotopic mass of the Acetylcholine-D16 cation ([M]⁺) is calculated to be significantly higher than that of its non-labeled counterpart (m/z 146.117).

-

Fragmentation Analysis: In MS/MS analysis, the fragmentation pattern of Acetylcholine-D16 will show characteristic deuterated fragments. For instance, the collision-induced dissociation of the parent ion will yield a major fragment corresponding to the deuterated acetyl group and the deuterated choline backbone.[9][21]

| Analyte | Parent Ion (m/z) | Major Fragment Ion (m/z) |

| Acetylcholine | 146 | 87 |

| Acetylcholine-D16 | 162 | 96 (from deuterated choline) |

NMR Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy provides an orthogonal method for structural confirmation and can also give insights into the isotopic purity.[4][22][23]

-

¹H NMR: In a fully deuterated sample, the proton NMR spectrum should show a significant reduction or complete absence of signals corresponding to the acetylcholine protons.[24] Residual signals can be used to quantify the level of non-deuterated impurities.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbonyl and choline carbons, confirming the overall carbon skeleton.[25] The coupling patterns will be altered due to the presence of deuterium.

-

²H NMR: Deuterium NMR will show signals corresponding to the deuterated positions, providing direct evidence of isotopic incorporation.

Part 4: Applications in Research and Drug Development

The availability of high-purity this compound opens up a wide array of research possibilities:

-

Pharmacokinetic Studies: The use of deuterated drugs can alter their metabolic profiles, potentially leading to improved pharmacokinetic properties.[12] Studying the pharmacokinetics of Acetylcholine-D16 can provide insights into the kinetic isotope effect on its metabolism by acetylcholinesterase.

-

Neurotransmitter Release and Uptake: By using microdialysis coupled with LC-MS/MS, researchers can infuse Acetylcholine-D16 and monitor its release and reuptake in real-time, providing a dynamic view of cholinergic neurotransmission.[8][26]

-

Receptor Binding Assays: While isotopic substitution is generally considered not to affect binding affinity significantly, subtle effects can be investigated using Acetylcholine-D16 in competitive binding assays.[27]

Conclusion

The synthesis of this compound is a non-trivial but highly rewarding endeavor for researchers in the fields of neuroscience, pharmacology, and drug development. The dual-precursor approach, coupled with rigorous purification and comprehensive analytical characterization, ensures the production of a high-quality isotopic standard. The applications of this powerful tool are vast and will undoubtedly continue to contribute to our understanding of the cholinergic system and the development of novel therapeutics targeting this critical neurotransmitter pathway.

References

- Shevchenko, V. P., V'yunova, T. V., Nagaev, I. Y., Shevchenko, K. V., & Myasoedov, N. F. (2017). Synthesis of Deuterium- or Tritium-Labeled Acetylcholine. Radiochemistry, 59(5), 523–528.

-

Metabolism of D9-choline. Filled fat arrows indicate de novo synthesis... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Shevchenko, V., V'yunova, T. V., Nagaev, I. Y., & Myasoedov, N. (2017). Synthesis of deuterium- or tritium-labeled acetylcholine. Radiochemistry, 59, 523-528. [Link]

-

Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors - PubMed. (2024, May 10). ACS Pharmacology & Translational Science. [Link]

-

Different choline supplement metabolism in adults using deuterium labelling - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

-

Altered isotope charge distribution of acetylcholine neurotransmitter and Myasthenia Gravis. (2016). Medical Hypotheses, 94, 73-77. [Link]

-

Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors. (2024). ACS Pharmacology & Translational Science. [Link]

-

Schematic illustration of the incorporation of methyl-D9 choline in to... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors | ACS Pharmacology & Translational Science. (n.d.). Retrieved January 19, 2026, from [Link]

-

Development of NMR spectroscopic methods for dynamic detection of acetylcholine synthesis by choline acetyltransferase in hippocampal tissue. (2012). Journal of Neurochemistry, 123(5), 757-765. [Link]

-

Visualization of acetylcholine distribution in central nervous system tissue sections by tandem imaging mass spectrometry. (2015). Analytical and Bioanalytical Chemistry, 407(8), 2249-2259. [Link]

-

Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. (2010). Journal of Chromatography B, 878(31), 3213-3218. [Link]

- CN104086403A - Acetyl bromide synthesis production process - Google Patents. (n.d.).

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000895) - Human Metabolome Database. (n.d.). Retrieved January 19, 2026, from [Link]

-

Biosynthesis of Acetylcholine - YouTube. (2022, May 3). Retrieved January 19, 2026, from [Link]

-

Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf. (n.d.). Retrieved January 19, 2026, from [Link]

-

Spectroscopic Determination of Acetylcholine (ACh): A Representative Review - PMC. (2023, May 11). International Journal of Molecular Sciences, 24(10), 8633. [Link]

-

Synthesis and metabolism of acetylcholine - Deranged Physiology. (2020, March 21). Retrieved January 19, 2026, from [Link]

-

bmse000168 Acetylcholine at BMRB. (n.d.). Retrieved January 19, 2026, from [Link]

-

High-resolution mass spectrometry for detecting Acetylcholine in Arabidopsis - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

-

Acetyl bromide - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Imaging mass spectrometry to visualise increased acetylcholine in lungs of asthma model mice - PMC - PubMed Central. (2020, May 4). Analytical and Bioanalytical Chemistry, 412(15), 3633-3642. [Link]

-

Regulation of acetylcholine synthesis in the presence of hemicholinium mustard - PubMed. (1998). Brain Research, 789(2), 247-254. [Link]

-

Acetylcholine Synthesis Pathway Made Simple - YouTube. (2013, July 23). Retrieved January 19, 2026, from [Link]

-

Structures of the M2 channel-lining segments from nicotinic acetylcholine and NMDA receptors by NMR spectroscopy - PubMed Central. (1998). Nature Structural Biology, 5(7), 595-602. [Link]

-

Acetyl Bromide: The Versatile Chemical Compound. (2023, April 4). Retrieved January 19, 2026, from [Link]

-

Acetyl bromide - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Measurement of Acetylcholine in Rat Brain Microdialysates by LC - Isotope Dilution Tandem MS - PubMed. (2008). Chromatographia, 68 Suppl 1, S101-S105. [Link]

-

Analysis of acetylcholine from extracellular fluid in brain by in vivo microdialysis and LC-ESI-MS/MS with the stable isotope-labeled internal standard - PubMed. (2011). Journal of Chromatography B, 879(1), 56-60. [Link]

Sources

- 1. Altered isotope charge distribution of acetylcholine neurotransmitter and Myasthenia Gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Development of NMR spectroscopic methods for dynamic detection of acetylcholine synthesis by choline acetyltransferase in hippocampal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Acetylcholine in Rat Brain Microdialysates by LC - Isotope Dilution Tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of acetylcholine from extracellular fluid in brain by in vivo microdialysis and LC-ESI-MS/MS with the stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. CN104086403A - Acetyl bromide synthesis production process - Google Patents [patents.google.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. nbinno.com [nbinno.com]

- 16. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. chemscene.com [chemscene.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. High-resolution mass spectrometry for detecting Acetylcholine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Imaging mass spectrometry to visualise increased acetylcholine in lungs of asthma model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Visualization of acetylcholine distribution in central nervous system tissue sections by tandem imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Spectroscopic Determination of Acetylcholine (ACh): A Representative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structures of the M2 channel-lining segments from nicotinic acetylcholine and NMDA receptors by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. hmdb.ca [hmdb.ca]

- 25. bmse000168 Acetylcholine at BMRB [bmrb.io]

- 26. Regulation of acetylcholine synthesis in the presence of hemicholinium mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pleiades.online [pleiades.online]

The Gold Standard for Neurotransmitter Quantification: A Technical Guide to the Mechanism and Application of Acetylcholine-D16 Bromide as an Internal Standard

Abstract

The precise quantification of acetylcholine (ACh), a pivotal neurotransmitter, is critical for advancing research in neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[3] The foundation of a robust and defensible quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS). This guide provides an in-depth examination of Acetylcholine-D16 (ACh-D16) bromide, a stable isotope-labeled internal standard, and elucidates its mechanism of action. We will explore the principles of isotope dilution mass spectrometry (IDMS), the unique physicochemical properties of ACh-D16 that make it an ideal IS, and provide a validated experimental framework for its application, aligning with the highest standards of scientific and regulatory integrity.[4]

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

At its core, quantitative analysis using mass spectrometry is not inherently absolute; the instrument measures signal intensity, which can be influenced by a host of factors.[5] These include sample loss during extraction, variations in instrument injection volume, and unpredictable matrix effects that can suppress or enhance the ionization of the target analyte.[6] To achieve true accuracy, we must correct for this variability. This is the role of the internal standard.

An ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is still distinguishable by the detector.[5] Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, are widely considered the "gold standard" for this purpose.[4][5] They are chemically and physically almost identical to their endogenous counterparts, ensuring they co-elute chromatographically and have the same ionization efficiency and recovery rate.[4][7]

The technique leveraging this principle is Isotope Dilution Mass Spectrometry (IDMS).[8][9] The process is conceptually straightforward: a known quantity of the isotopically labeled standard (the "spike," in this case, ACh-D16) is added to the sample at the earliest possible stage.[6][10] This standard mixes with the endogenous analyte. During LC-MS/MS analysis, the instrument measures the ratio of the signal intensity of the native analyte to that of the SIL standard. Because both compounds are affected proportionally by any experimental variations, their ratio remains constant and directly corresponds to the concentration of the native analyte.[11][12] This method transforms the analysis from a measurement of fluctuating absolute signals to a measurement of a stable, reliable ratio.

Sources

- 1. Spectroscopic Determination of Acetylcholine (ACh): A Representative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of acetylcholine from extracellular fluid in brain by in vivo microdialysis and LC-ESI-MS/MS with the stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texilajournal.com [texilajournal.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. scispace.com [scispace.com]

- 6. youtube.com [youtube.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. osti.gov [osti.gov]

- 9. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 10. Isotope dilution - Wikipedia [en.wikipedia.org]

- 11. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the pursuit of accuracy and precision is paramount. In the landscape of mass spectrometry (MS), particularly when navigating the complexities of biological matrices, the use of an internal standard (IS) is a cornerstone of robust method development. Among the available choices, stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard, with deuterated standards being a prevalent option.[1][2] This guide provides a comprehensive exploration of the principles, applications, and nuances of employing deuterated standards in mass spectrometry, moving beyond a simple procedural outline to delve into the causality behind experimental choices and best practices.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

The efficacy of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique for achieving highly accurate and precise quantification.[2][3] IDMS corrects for sample loss and analytical variability by introducing a known quantity of an isotopically distinct version of the analyte (the deuterated standard) into the sample at the earliest possible stage.[2][4] Because the deuterated standard is chemically almost identical to the analyte, it experiences the same procedural variations throughout the analytical workflow, including extraction, derivatization, and injection.[5][6] While the absolute signal intensities of the analyte and the standard may fluctuate due to factors like ion suppression, the ratio of their signals remains constant, allowing for precise quantification.[5][7]

The core workflow of IDMS using a deuterated standard can be visualized as follows:

Caption: Workflow of Isotope Dilution Mass Spectrometry (IDMS).

The Merits of Deuterium Labeling

The choice of a deuterated standard is often driven by a combination of practical and chemical factors. Deuterium is a stable, non-radioactive isotope of hydrogen, making it safe to handle and readily incorporated into organic molecules.[8] The primary advantages of using deuterated standards include:

-

Enhanced Quantitative Accuracy: By co-eluting with the analyte, deuterated standards effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate results.[9][10]

-

Improved Reproducibility: The normalization of the analyte signal to the internal standard signal ensures consistent results across different analytical runs and even between different laboratories.[9]

-

Correction for Matrix Effects: Matrix effects, such as ion suppression or enhancement, are a significant source of error in mass spectrometry. Since the deuterated standard and the analyte have nearly identical physicochemical properties, they are affected similarly by the matrix, allowing for reliable correction.[7][9]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) in their bioanalytical method validation guidelines.[2][9][11]

Practical Implementation: A Step-by-Step Protocol

The successful application of deuterated standards hinges on a well-designed experimental protocol. The following outlines a typical workflow for quantitative analysis using a deuterated internal standard in a bioanalytical setting.

Experimental Protocol: Preparation of Calibration Curve and Quality Control Samples

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of the analyte and the deuterated internal standard in a suitable organic solvent.

-

From the primary stock solutions, prepare a series of working standard solutions of the analyte at different concentrations.

-

Prepare a working solution of the deuterated internal standard at a single, consistent concentration.

-

-

Spiking of Samples:

-

To a set of blank biological matrix samples (e.g., plasma, urine), add a small, fixed volume of the deuterated internal standard working solution.

-

To this same set of samples, add a small volume of each of the analyte working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.[11]

-

Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC, by spiking blank matrix with the analyte and the deuterated internal standard.[11]

-

-

Sample Extraction:

-

Perform a suitable sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all calibration standards, QC samples, and unknown study samples. The goal is to remove interfering matrix components while efficiently recovering both the analyte and the internal standard.

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples into the LC-MS/MS system.

-

Develop a chromatographic method that ideally results in the co-elution of the analyte and the deuterated internal standard.

-

Set up the mass spectrometer to monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated standard.

-

-

Data Processing and Quantification:

-

Integrate the peak areas for the analyte and the deuterated internal standard in each sample.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area) for all standards and samples.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte for the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Navigating the Challenges and Pitfalls

While deuterated standards are a powerful tool, they are not without potential complications. A thorough understanding of these challenges is crucial for robust method development and troubleshooting.

Isotope Effects:

The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of a molecule.[1] This can manifest as:

-

Chromatographic Isotope Effect: Deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts, often eluting slightly earlier.[1][12] If this shift is significant, the analyte and the internal standard may elute into regions with different levels of matrix effects, leading to inaccurate quantification.[1] This phenomenon is known as a "differential matrix effect".[1]

-

Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This can lead to slower reaction rates if the cleavage of this bond is a rate-determining step in a metabolic pathway.[1] While this is a foundational principle for developing drugs with improved metabolic stability, it is a consideration when using deuterated standards in metabolism studies.[13]

Isotopic Exchange and Purity:

-

Hydrogen-Deuterium Exchange: Deuterium atoms located at chemically labile positions (e.g., on heteroatoms like oxygen or nitrogen) can exchange with protons from the solvent or matrix.[12][14] This can lead to a decrease in the deuterated standard's signal and an increase in the unlabeled analyte's signal, compromising accuracy.[12]

-

Isotopic Purity: The synthesis of deuterated standards may not be 100% complete, resulting in a small percentage of the unlabeled compound as an impurity.[12] It is critical to verify the isotopic purity of the standard to avoid artificially high measurements of the analyte. For reliable results, deuterated standards should have high isotopic enrichment (≥98%) and high chemical purity (>99%).[10]

The following decision tree can guide the troubleshooting of common issues encountered with deuterated standards:

Caption: Troubleshooting guide for common issues with deuterated standards.

Deuterated vs. Other Stable Isotope Standards

While deuterated standards are widely used due to their relatively lower cost and easier synthesis, standards labeled with other stable isotopes like ¹³C or ¹⁵N are often considered superior for certain applications.[1][14]

| Feature | Deuterated (²H) Standards | ¹³C or ¹⁵N Standards |

| Chromatographic Behavior | May exhibit a slight retention time shift (isotope effect).[1] | Nearly identical retention time, co-elutes with the analyte.[15] |

| Isotopic Stability | Prone to H/D exchange if the label is at a labile position.[12][14] | Highly stable, no risk of exchange.[15][16] |

| Synthesis | Generally easier and less expensive.[14] | Can be more complex and costly.[15] |

| Ionization Efficiency | Almost identical to the analyte, providing excellent correction for matrix effects.[1][2] | Equivalent to the analyte, also providing excellent correction.[15] |

| Regulatory Acceptance | Widely accepted and commonly used.[2] | Considered the "gold standard" and highly recommended.[17] |

The choice between a deuterated and a ¹³C- or ¹⁵N-labeled standard depends on the specific application, the complexity of the molecule, the potential for isotopic exchange, and budget considerations. For many routine applications, a well-chosen deuterated standard provides excellent performance. However, for assays requiring the highest level of accuracy and where chromatographic shifts or isotopic exchange are a concern, ¹³C- or ¹⁵N-labeled standards are the preferred choice.[1]

Conclusion: The Foundation of Reliable Quantification

Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for accurate and reproducible quantitative analysis.[9] Their ability to mimic the behavior of the target analyte throughout the analytical process allows for effective compensation of the myriad variables encountered, especially in complex biological matrices.[5][6] However, a successful implementation requires a deep understanding of the underlying principles of isotope dilution, as well as an awareness of the potential pitfalls such as isotope effects and H/D exchange.[1][12] By applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can harness the power of deuterated standards to generate high-quality, reliable data that can withstand scientific and regulatory scrutiny.[18]

References

- Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.

- The Principle and Practice of Using Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiiXevgpVqzwrN1rNyuPZ_LQXYe46BvP9yxi5y-YWCpFCNXg2pKvwEvZ4Rv-QWpLjTJwOtBm5-UhUWJwEFRqQa4z5K5RznwSYI70DyPJnopF0g2qMinstrEsGlF2FDrjzv2uBAmbkj1ZWdigg72zgIQrwq_N4NEvrrLPCyU_wCgfat60rlYxEr2j9rpXGKKjauNVhlYy4EsycYzVrlGmoQ_UTtR76MRa16PVnogyZqqJ-hGI0EZgpqQYZRb3isdAdsJPdRQOzgEIcUAjVpJjqr]

- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA7PrhcdWxKi2OCWQeYkVgodty2-x0_pgelm5MB6e_9lRxrUTSWCwDpOHwF3yUwBOmPREQODSlJe4Jo96Gc5ZvVv8vYxf3169CqvaRHvd3MoQnkyQbWLd9xUKQr5gooPaN-GyEcARTU5oTUHT92efeymYSQoUenlJt4w==]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf2Wu82ort8sWm_dla24JOJNNOlyKFOeFfdZk06umj8WAMNJSJDDvgCA9P-IqitB17JkdagLtKV2Tjxl5qCzDaAg2c3xn2p6YOSju5HKk2Xx7fhY3EVdJB74Lwwc2WVxfc7x2dxoWvmFSpOvM2VGvL]

- A Comparative Guide to Regulatory Guidelines for Bioanalytical Method Validation Using Internal Standards. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1lqbTnIIVyAIfItYUQlayzqn_Wz-boluZXrdhAmwp2zGGZe8RASqdGj0JglrjZhVVL8MH-_bSO93ywjvleGbqNS_xJHMGFf0xgYC-EE4VzyzJC2acm9HT1HIJpHb67Ar-QRF8sCKuxGyn5P-GYRzWKWd_octB_0KHukbK2NFHH32XkAqiVM4pHGUtAwbgndMPLSTyieSmtJr2oNBFe7pgIoPSoXJJJD0w-7_5C7uaOUGLl1L5Tn4rg967gkPzNnX7Fg4FSn2P]

- A Technical Guide to Deuterated Internal Standards for Mass Spectrometry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG9fZyJN-WMD70DGsiHJ9tbLEZwEmaH28vyb4Hjy_iNJ9ZVeLYiCDZb4eL2zNf-p5XrZNBvbBnWS9i7z2kLvJtwhuN7FYrBhyqsA03PT5xmufaNHS-p3qld0cKiIzZaJkTRiKddb7mUs-YdiTC58oc6YrdVHj6ZH_59ckMddO4vU3pHPDQ4ZPgQxN601adoFOEpc-mvlmKedPWzEOM6kXWMYDCets=]

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [No specific source name provided]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFflisgB2N1Sd9XKGqE31W_ixSleey-VuhEAhNpRsdeYtIpY1bxQbxaC2F7WTWOSz6oza8zrs2Yog0gfkJiZHnBSEvMXjIgxpiwB1jUGdc96Kyd-iyizPYh19sW3r-le6FF]

- Application Notes and Protocols for the Use of Deuterated Standards in Drug Metabolism Studies. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGix57kPCwopQRvN388W0VkdQxsxk8qa2r6elKW29Cfvvc4MHjNfD_vmQM4FgPmlCj4WMiTqgu_FPMtWX7XIbvAx-FngoXxKEdj8sP5xUPV_pmMnW3dtE1liuPIKZkbOfl49hRbvm6L3v0ABbeaIdXVz4TwFM4x_DLJZu2UZop547TLjlVSWGLLOkS_xxRRsULIVb7MdaMosIHFNFfSzK4y_-8uWMiS2iuXfL2wQCHXlvSFfrxK-9VWKi3SsQ==]

- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkoHYq_OYTsawgL_lih4rVLwf8lwO8IO1mwvIK1nUCFVJKZbbhIX34gqufP8OYJ0YHbeQ0pFYvvSMwzN5uq1MojK5WSZsBrsvaajQvDkV1Ky-wDrvVUxJWJWMawANhkhw9t65h9OSqdSBdh4AGQWlliIvGh1Nbb7o6P-wyCSgVHy3CC1_f6OETI7t7SOkeOXVvc5WBe7JPBEjasoYY_FTSYH5kdUTyRclqTs1zTEdlS2smMFBZ0gTFqsFZYslk6ao-Y4tAFE6uLnNm7Y9puhBWN9FChIK7453WJFjTnbWHtBy-]

- What Is Isotope Dilution Mass Spectrometry? Chemistry For Everyone - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUZjtJwu_Ju3pZPqB4Tv5gjRvpBEeq4RTXzmAUsZdvxErqUouAIEmoM-CaP24MvQnha2HG6-x38-YmOTmsBd2i0j1hrfnuGIzcJf50-6HASkit-VbzLGpyd4C1lBsWl2_pzFgRdjE=]

- Deuterated internal standards and bioanalysis. AptoChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9gdNAXO5k8mkOj63EzXsU0y9ZE9e2XA_AVXzk7huimrUXIaPaUeKwqVVqbI5s8xwOIAJl7510Sr3T4_TE4FnOiuNB9jHE3I1kLM4YoCFcjt0gR8XlikgGL28iiI30LpM35LbkVg==]

- Deuterated Compounds | Stable Isotope-Labeled Standards. Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh5MTUZhCnFacjPgd0PlJGg7wvoFEwFoIvbPpGnCaOZP0cHzFp5KJuI9u3MnRBpC3coF8bbxFd0yrGXAIVm7mE0eFF6cCHBA9QsEPtcpyGhsefhwu8lJP6lJ1klk7925PRjAqF98CBlBdDwlVktGDPwRc=]

- A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeFLGsyJewZFK3cqBX6XMn9uLOaluKHEB9sDpe_mAV5QODsAyiH0jJ8WZwhQiZ5_QOo3Y_uqrG5luoZvJOBx0Pm3QwuWpovgCV5f-ggKnI8nG_O54KW4oUxnGy2pV3bVtf09HNEBzenmWT4_zx_b6es1OUKNdpreFqO6a3EqSABlWfliB8uuswicREXT2GnZEHyBwXxSLAvpUavOLn8UDOgfxaSu73_hNHzvvzdTK65G2G3JZ0tTEyqbfsSdFQs83r_lHzMbPcvbewqw==]

- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiMwgZAHONYj8yaRgGF7Iwc62IF5m3l0355LojGxDYzrtZZ8Y4j7YyTPIyMFITZOOhc4-icAaJ67sPEUQH14rjsnl7wB-Gevfau4c7RI82i-4CXqk809mARUhNequsjINxN9G3]

- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers September 2019. FDA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl5DBT-1DuDBT3xVQLmdfFoAbhs_NWwme4nOFtfYHjCsqMdp-UVoebHVVl_w9uPEgP54COG2zrnLsM3UScrFFRCnb27bYISg3VefW_wU_LtqBh4WE-O4XVPyEZcTyM7knetx-bsQmctPiUjHf20WT0S-E8jTu1pUlRrCnLCEt1-pNcv45lFfVHLyA2shXTdmU6FUR9XkuT2Fmckm5omYEAOiqKpUihUNTGzmeW_0GxENrb3LtvZ615hx6mtEjV_6kyXWs_mzfbaWZMFWUGJQ98QedDLpjypwiXQsU4cZAsqsQx3sQ=]

- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEIYHmcj9VKPbAUXGmvkQE30Sq2p6EHaoDFtm2hlCeqHtIkZnJ3p1qVJZCEDuOoBCzKVDyqdMXUJkIabqNce2m3gxlJyyfL0i6Pllza2t8w-EWF-8bbtveFSLKLQhfv65S-xWGxt7is4X8xPmSMEkDY2JX3evGeqsQaKJJ]

- A Researcher's Guide to Regulatory Best Practices for Stable Isotope-Labeled Internal Standards. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3Vbu1hfYI6I9l10o-LI5ZK4eNB5HS7sDryPYuRm3aUBiN8trUsKhzTYJlCLGPfuqKh36NIIxNR52Sdd8S1X0EO460J13jbnsyzvyJ3FJSUXcAG-cPuRDMU4nCtvU2Me74DlxnhG5p__GmEyLRbbblZNN22tpKmJ9cFWn_Wj3JNWBHEbyfRuX97iDPSNSFHc_dhmvZ5-VoEgNcN_9wW0cu8eQ11ezL5zj7F1D4m52YsVJFwdPaw5yh37-Fw=]

- Common pitfalls in the use of deuterated internal standards. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEgIAnm1UAtmLu5zwfXNon4yDP3PnJoKhIaKMmeqb6kHrTEkuv4KpVevWtIhvHMsloy3iWKwguHJm-kKGsd__dMuKxl4nTchLqxMhjSMCnxZQv1YWF_ijQzinisqiV68a9kEjWqiVnica2MABWReRQMZ8P6adstDTW6Z4mLG6g4Ci0AnxZjrMTpIpIdVUj1eY8mWKB7V5NYQ==]

- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. [No specific source name provided]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVVW7KYJwsnjHgEAMbEpFeE3fr6xoqqOrQCmdw4aLTFrN6Zi8IAwb2ts7XmCxVq8jaHjLkXu14-NPd8ntBwaKoybzEP71_9RpvNFG3GkK8nbqvnEF8MowKQUg7NBXCxIN8mJH0tE3IvR4DxLGF98gNGoUmWktJ9bWbhJzKKZSURBomz2scIfDOcTSai3B0vd5346s4YtQ=]

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVCvVzl6Q8nkgvSrdKmobWd6Urfo40fXuyMSd429BowAtxKxvUD_0tkWGnTe3AgRKca_6qzzJpnJb_ZXXBwYL_wxucSWtlifWTy0RTV9RwO0SKy3UZ2A4dvB8UFJbPY-kXofZTsmKOBfGAaNVUaiMnxVQvbAP71d-A8WmVqou_5Eqt1qNnx3cOfiIRVDDQnvYwFzZEnVoHcRAbNm0ICBzy1kvjyCMATDx2rWk50W_K8vaV5xBy7JRQC7vQYJqiXjQMbxaP8xT8_qMwtsfmFh50nGbAvv0XV-5lRI8iSPD0yDLcHczHt0kBNk_L_VH3hctx]

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [No specific source name provided]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_RWbt-I6i__piG6wNZruMcyMtp1m7ZxA5WKbuEYtywUc99vFR8YSjPbVISIdihB4lbYMj6DAlJI1E-rY4ChNUDkj58tiWM2h_bD-HYcz7olQz6gVVqD0tSIPOC8gSuL7Z2B1qhIXsBWG6IrSL1fdNVWEDxMo3xtJ5KnUMgt98Lw6cEO9YeXCQQp3fVpmMKxG0SjPFAITcsWb1sg==]

- Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1359902]

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [URL: https://www.researchgate.

- Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7316024/]

- Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. YouTube. [URL: https://www.youtube.

- Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). [No specific source name provided]. [URL: https://www.researchgate.net/publication/228807886_Chapter_3_The_measurement_technique_of_isotope_dilution_inductively_coupled_plasma_mass_spectrometry_ICP-MS]

- FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [No specific source name provided]. [URL: https://www.gmp-compliance.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? SciSpace. [URL: https://typeset.io/papers/stable-isotopically-labeled-internal-standards-in-2f95y38h]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [URL: https://www.youtube.

- Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. [URL: https://www.macmillan-group.mit.edu/deuterium-in-synthesis/]

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [URL: https://resolvemass.

- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ja/d4ja00029c]

- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012053/]

- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. [URL: https://www.mdpi.com/1420-3049/27/8/2475]

- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. [URL: https://irl.umsl.edu/urs/220/]

- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. [URL: https://s3.eu-west-2.amazonaws.com/axol-assets/1647427210-use-of-stable-isotope-internal-standards-for-trace-organic-analysis.pdf]

- Quantitative Proteomics Based on DCL™ - Deuterium Technology Platform. BOC Sciences. [URL: https://www.bocsci.

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/blog/the-role-of-deuterated-compounds-in-pharmaceutical-rd-and-testing/]

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. UEA Digital Repository. [URL: https://ueaeprints.uea.ac.uk/id/eprint/50895/]

- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32667825/]

- How to: quantitative proteomics with stable isotope standard protein epitope signature tags. [No specific source name provided]. [URL: https://proteomicsblog.

- Chemical isotope labeling for quantitative proteomics. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794025/]

- Deuterium in drug discovery: progress, opportunities and challenges. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10243469/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. osti.gov [osti.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. ukisotope.com [ukisotope.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. youtube.com [youtube.com]

An In-Depth Technical Guide to Acetylcholine-D16 Bromide for Neurotransmitter Analysis

Introduction: The Critical Role of Precision in Cholinergic Neurotransmission Studies

Acetylcholine (ACh), the first neurotransmitter to be discovered, remains a cornerstone of neuroscience research.[1] It is a pivotal signaling molecule in the central and peripheral nervous systems, modulating everything from muscle contraction and autonomic function to higher cognitive processes like memory and attention.[1] Consequently, the accurate quantification of ACh in biological matrices is paramount for researchers in neuropharmacology, toxicology, and drug development. This guide provides a comprehensive, in-depth look at the use of Acetylcholine-D16 (ACh-d16) bromide as an internal standard for the precise and reliable quantification of acetylcholine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the theoretical underpinnings, practical applications, and the nuances of method development and validation, equipping researchers with the knowledge to achieve the highest level of scientific integrity in their analyses.

The Imperative for an Ideal Internal Standard: Why Acetylcholine-D16 Bromide?

In the world of quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accuracy and precision.[2] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, stable isotopes. This compound is a deuterated analog of acetylcholine bromide, where all 16 hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for acetylcholine analysis for several key reasons:

-

Physicochemical Equivalence: ACh-d16 exhibits nearly identical chemical and physical properties to endogenous acetylcholine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[2]

-

Co-elution with the Analyte: Due to its structural similarity, ACh-d16 co-elutes with the native acetylcholine during chromatographic separation. This is crucial for accurate correction of matrix-induced ion suppression or enhancement, which can vary across the chromatographic peak.

-

Distinct Mass-to-Charge Ratio (m/z): The increased mass due to the 16 deuterium atoms results in a distinct m/z value for ACh-d16 compared to the unlabeled acetylcholine. This allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous detection and quantification.

The use of a high-purity, well-characterized SIL-IS like this compound is a cornerstone of a self-validating analytical system, ensuring the trustworthiness and reproducibility of the generated data.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is essential for its proper handling and use.

| Property | Value | Source |

| Molecular Formula | C7D16BrNO2 | [3] |

| Molecular Weight | 242.21 g/mol | [3] |

| CAS Number | 347841-43-4 | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water (250 mg/mL) | [3] |

| Storage | 4°C, sealed, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. | [3][4] |

Navigating the Cholinergic Synapse: A Brief Overview of Acetylcholine Signaling

To appreciate the significance of accurate acetylcholine measurement, it is essential to understand its role in neurotransmission. The following diagram illustrates the key steps in acetylcholine signaling at the synapse.

Caption: Acetylcholine synthesis, release, and postsynaptic signaling pathway.[5][6]

A Validated Workflow for Acetylcholine Quantification in Brain Tissue using this compound

The following section outlines a detailed, step-by-step methodology for the analysis of acetylcholine in brain tissue. This protocol is a synthesis of best practices and published methods, designed to ensure accuracy and reproducibility.

Experimental Workflow Overview

Caption: A typical experimental workflow for acetylcholine quantification.

Step-by-Step Experimental Protocol

1. Reagents and Materials:

-

This compound (purity ≥98%)

-

Acetylcholine bromide (for calibration standards)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Brain tissue samples

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Preparation of Stock and Working Solutions:

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water. Store at -80°C in aliquots.

-

Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the stock solution with acidified acetonitrile (e.g., 0.1% formic acid in acetonitrile). The optimal concentration should be determined during method development to be within the linear range of the instrument's response.

-

Acetylcholine Calibration Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve acetylcholine bromide in LC-MS grade water. Store at -80°C in aliquots.

-

Calibration Curve Standards: Prepare a series of calibration standards by spiking known amounts of the acetylcholine stock solution into a blank matrix (e.g., homogenized brain tissue from a control group with no detectable acetylcholine) to achieve a concentration range that covers the expected levels in the samples.

3. Sample Preparation:

-

Tissue Homogenization: Weigh the frozen brain tissue and homogenize it in 10 volumes of ice-cold acidified acetonitrile (e.g., 0.1% formic acid in acetonitrile).

-

Internal Standard Spiking: Add a precise volume of the this compound working solution to the homogenate. It is critical to add the internal standard as early as possible in the sample preparation process to account for any analyte loss during subsequent steps.

-

Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 20 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the acetylcholine and the internal standard, and transfer it to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar acetylcholine molecule. Alternatively, a reversed-phase C18 column with an ion-pairing agent can be used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the analytes. The specific gradient will need to be optimized for the chosen column and system.

-

Flow Rate: Typically in the range of 200-400 µL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor and product ions for acetylcholine and this compound need to be optimized on the specific mass spectrometer being used. The following are typical transitions:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Acetylcholine | 146.1 | 87.1 | Optimized for instrument |

| This compound | 162.2 | 96.1 | Optimized for instrument |

5. Data Analysis and Quantification:

-

Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions of both acetylcholine and this compound.

-

Peak Area Ratio Calculation: For each sample and calibration standard, calculate the ratio of the peak area of acetylcholine to the peak area of this compound.

-

Calibration Curve Construction: Plot the peak area ratio against the known concentration of the calibration standards. Perform a linear regression to obtain the equation of the line.

-

Quantification of Unknown Samples: Use the peak area ratio from the unknown samples and the equation from the calibration curve to calculate the concentration of acetylcholine in the original tissue samples.

Ensuring Scientific Integrity: Method Validation and Quality Control

A robust and reliable analytical method is built on a foundation of thorough validation. The following parameters should be assessed according to regulatory guidelines (e.g., FDA or EMA) to ensure the trustworthiness of the results:

-

Linearity and Range: Demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.

-

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. These should be assessed at multiple concentration levels (low, medium, and high quality controls).

-

Selectivity and Specificity: Ensure that the method can differentiate the analyte from other components in the sample matrix, such as metabolites or other neurotransmitters.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Matrix Effect: Evaluate the influence of the sample matrix on the ionization of the analyte and internal standard.

-

Stability: Assess the stability of acetylcholine and this compound in the biological matrix and in prepared solutions under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[7][8]

Troubleshooting Common Issues in Acetylcholine Analysis

Even with a well-validated method, challenges can arise. The following table provides guidance on troubleshooting common problems encountered during acetylcholine analysis.

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Low or No Signal for Acetylcholine | - Rapid degradation by acetylcholinesterases.- Inefficient extraction.- Ion suppression. | - Ensure samples are kept on ice and processed quickly.- Use an acetylcholinesterase inhibitor during sample preparation if necessary.- Optimize extraction solvent and procedure.- Check for and mitigate matrix effects. |

| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Inappropriate mobile phase pH.- Column degradation. | - Dilute the sample or reduce the injection volume.- Adjust the pH of the mobile phase.- Replace the analytical column. |

| High Variability in Results | - Inconsistent sample preparation.- Instability of the analyte or internal standard.- Instrument variability. | - Ensure precise and consistent pipetting and sample handling.- Verify the stability of stock and working solutions.- Perform system suitability tests to check instrument performance. |

| Interference Peaks | - Endogenous compounds with similar mass transitions.- Contamination from reagents or labware. | - Optimize chromatographic separation to resolve interferences.- Use high-purity reagents and thoroughly clean all labware.- Confirm the identity of the analyte peak by comparing retention time and ion ratios with a known standard.[9] |

Conclusion: The Path to Reliable Neurotransmitter Quantification